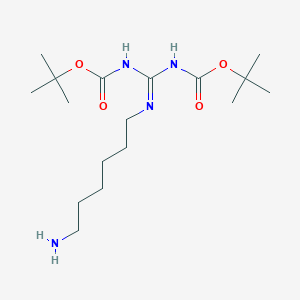

Mono-6-N-diBoc-guanyl-1,6-hexadiamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mono-6-N-diBoc-guanyl-1,6-hexadiamine is an organic compound with the molecular formula C17H34N4O4. It is a colorless to pale yellow solid, commonly used as a reagent and intermediate in organic synthesis. This compound is known for its high purity and stability, making it valuable in various research and industrial applications.

Vorbereitungsmethoden

Mono-6-N-diBoc-guanyl-1,6-hexadiamine can be synthesized through the reaction of N,N’-bis(tert-butoxycarbonyl)guanidine with 1,6-dibromohexane. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Mono-6-N-diBoc-guanyl-1,6-hexadiamine undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form substituted derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of acids or bases, it can undergo hydrolysis to remove the Boc protecting groups, yielding the corresponding guanidine derivative.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Mono-6-N-diBoc-guanyl-1,6-hexadiamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Mono-6-N-diBoc-guanyl-1,6-hexadiamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The Boc protecting groups provide stability and prevent unwanted side reactions during synthesis. Upon removal of the Boc groups, the guanidine moiety can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Mono-6-N-diBoc-guanyl-1,6-hexadiamine can be compared with other similar compounds such as:

Mono-6-N-diBoc-amino-1,6-hexadiamine: Similar in structure but with an amino group instead of a guanidine group.

Mono-6-N-diBoc-ureido-1,6-hexadiamine: Contains a ureido group, offering different reactivity and applications.

Mono-6-N-diBoc-thiourea-1,6-hexadiamine: Features a thiourea group, providing unique chemical properties.

The uniqueness of this compound lies in its guanidine moiety, which imparts distinct reactivity and functionality compared to its analogs.

Biologische Aktivität

Mono-6-N-diBoc-guanyl-1,6-hexadiamine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article examines its biological activity, focusing on its mechanisms of action, effects on cell proliferation, and potential therapeutic applications.

- Molecular Formula : C17H34N4O4

- Molecular Weight : 358.48 g/mol

- CAS Number : 160677-41-8

This compound acts primarily as an inhibitor of deoxyhypusine synthase (DHS), an enzyme critical for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification is essential for various cellular processes, including cell growth and proliferation.

Inhibition of DHS

Research indicates that compounds similar to this compound, such as N1-guanyl-1,7-diaminoheptane (GC7), effectively inhibit DHS activity. GC7 has been shown to:

- Inhibit the proliferation of several tumorigenic cell lines, including HeLa and NIH3T3 cells.

- Induce cell cycle arrest, particularly affecting the G1 and S phases, which suggests a potential mechanism for its antiproliferative effects .

Biological Activity Data

| Cell Line | Effect Observed | Concentration (µM) | Reference |

|---|---|---|---|

| H9 | Inhibition of proliferation | 10 | |

| HeLa | Growth inhibition | 5 | |

| NIH3T3 (v-src transformed) | Anchorage-independent growth inhibition | 10 |

Case Studies

- Antiproliferative Effects : In a study investigating the effects of GC7 on various cell lines, it was observed that treatment led to a significant reduction in cell viability across different concentrations. Notably, the study highlighted that both transformed and non-transformed cells exhibited similar sensitivity to GC7 treatment, indicating a broad-spectrum antiproliferative effect .

- Mechanistic Insights : Further analysis revealed that GC7 treatment resulted in a notable alteration in cell cycle distribution. Specifically, there was a 42% reduction in the G1-phase cell population and a 44% increase in the S-phase population among CHO-K1 cells treated with GC7, suggesting that hypusinated eIF5A is crucial for S-phase progression .

Therapeutic Applications

Given its mechanism as a DHS inhibitor and its demonstrated antiproliferative effects, this compound holds promise as a candidate for cancer therapy. The ability to target the hypusination pathway could lead to novel strategies for treating tumors that are resistant to conventional therapies.

Eigenschaften

IUPAC Name |

tert-butyl N-[N'-(6-aminohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O4/c1-16(2,3)24-14(22)20-13(19-12-10-8-7-9-11-18)21-15(23)25-17(4,5)6/h7-12,18H2,1-6H3,(H2,19,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKPZRONQZKFSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCCCCN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.